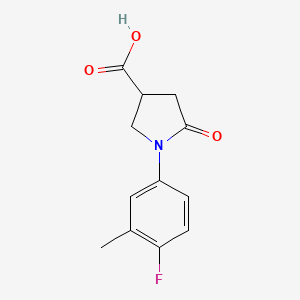
1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 4-Fluoro-3-methylphenyl-5-oxopyrrolidine-3-carboxylic acid, is an important organic compound used in various scientific research applications. This compound is a derivative of pyrrolidine, a cyclic amine found in many natural and synthetic compounds. It has been studied extensively for its unique properties and has been used in a variety of research applications, ranging from drug synthesis to biochemical and physiological research.
Aplicaciones Científicas De Investigación
Antibacterial Agent Development
1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been extensively studied for their potential in developing new antibacterial agents. These compounds, particularly those with specific substituents, have demonstrated significant antibacterial activity against a range of pathogens. For instance, a study by Bouzard et al. (1992) found that certain derivatives, especially those with 1-(2,4-difluorophenyl) substitution, showed enhanced in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Similarly, research by Egawa et al. (1984) revealed that compounds with 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro substitution were more active than existing antibacterial agents, indicating their promise for further biological study (Egawa et al., 1984).
Anticancer and Antimicrobial Activity
Recent research by Kairytė et al. (2022) explored the anticancer and antimicrobial potential of novel 5-oxopyrrolidine derivatives, which were synthesized using 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid as a base. These compounds showed significant activity against A549 cells, a type of lung cancer cell line, and against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid (Kairytė et al., 2022).
Antioxidant Activity
A study by Tumosienė et al. (2019) highlighted the antioxidant properties of certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives exhibited potent antioxidant activities, outperforming well-known antioxidants like ascorbic acid in some assays (Tumosienė et al., 2019).
Synthesis and Characterization of Polyamides
S. Hsiao et al. (1999) conducted a study on the synthesis of new aromatic polyamides using a bis(ether-carboxylic acid) derived from fluorene, which shares structural similarities with 1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. These polyamides exhibited high thermal stability and solubility in organic solvents, making them suitable for industrial applications (Hsiao et al., 1999).
Fluorescence Studies
In 2016, Shi et al. investigated the fluorescence origins of carbon dots with high fluorescence quantum yields. They identified organic fluorophores related to pyrrolidine-carboxylic acids as key components, expanding the understanding of the fluorescence mechanism in these materials (Shi et al., 2016).
Propiedades
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-7-4-9(2-3-10(7)13)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSIKWMYNNYFSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

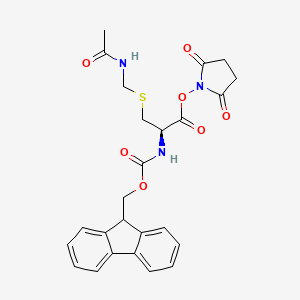
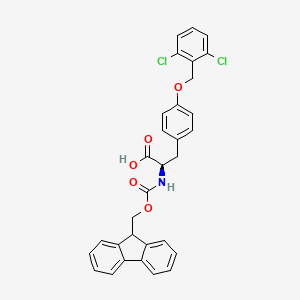
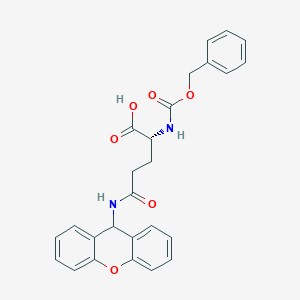
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
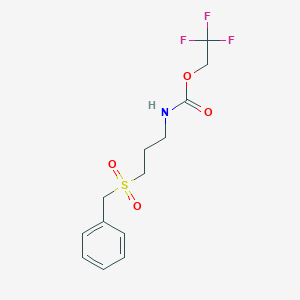
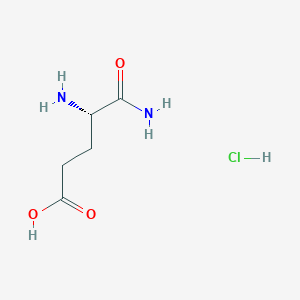
![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
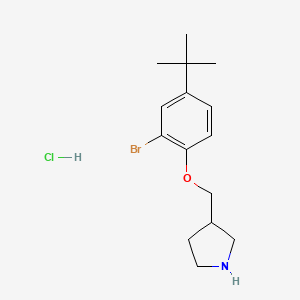
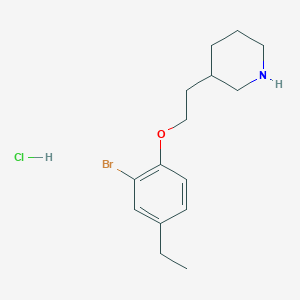
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
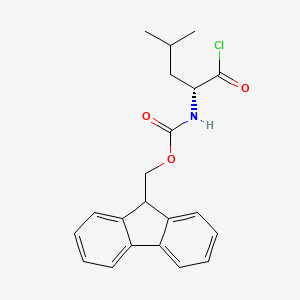
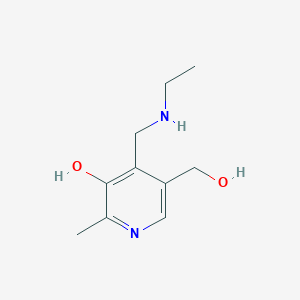
![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)